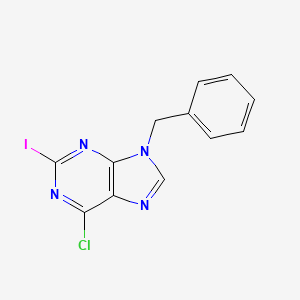
9-Benzyl-6-chloro-2-iodo-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-6-chloro-2-iodo-9H-purine is a heterocyclic aromatic compound with the molecular formula C12H8ClIN4 It is a derivative of purine, a fundamental structure in many biological molecules such as DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-chloro-2-iodo-9H-purine typically involves multiple steps. One common method starts with the chlorination of 9-benzyl-9H-purine, followed by iodination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and iodinating agents like iodine or potassium iodide in the presence of an oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-6-chloro-2-iodo-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
9-Benzyl-6-chloro-2-iodo-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Benzyl-6-chloro-2-iodo-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Benzyl-2-chloro-6-iodo-9H-purine
- 9-Benzyl-6-chloro-2-bromo-9H-purine
- 9-Benzyl-6-chloro-2-fluoro-9H-purine
Uniqueness
9-Benzyl-6-chloro-2-iodo-9H-purine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
176515-41-6 |
|---|---|
Formule moléculaire |
C12H8ClIN4 |
Poids moléculaire |
370.57 g/mol |
Nom IUPAC |
9-benzyl-6-chloro-2-iodopurine |
InChI |
InChI=1S/C12H8ClIN4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clé InChI |
AHKGTSBDRDNGCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


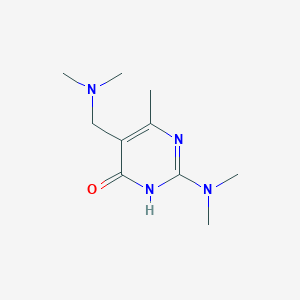
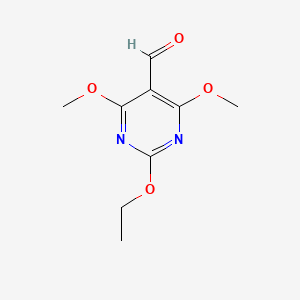

![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
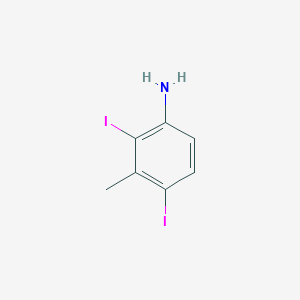
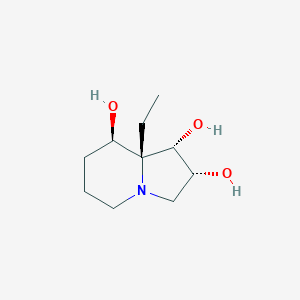
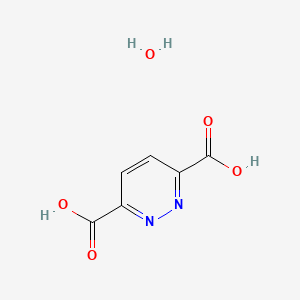
![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)


![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile](/img/structure/B13098905.png)
![7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13098913.png)
![N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13098914.png)

